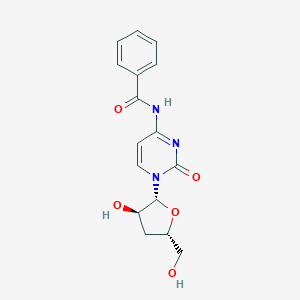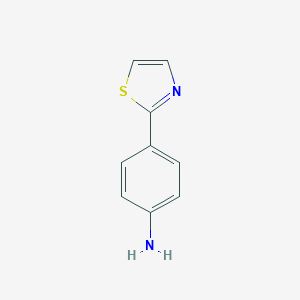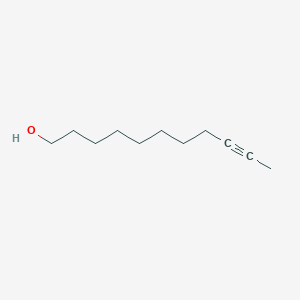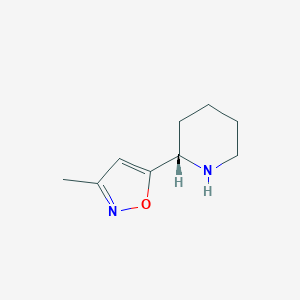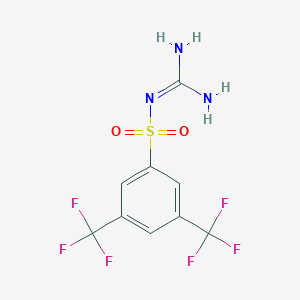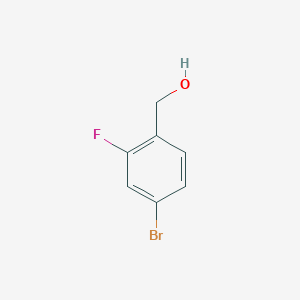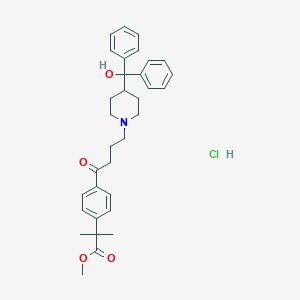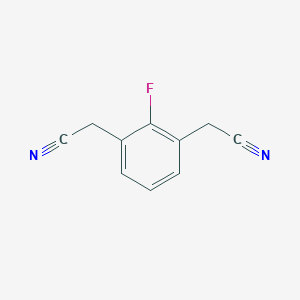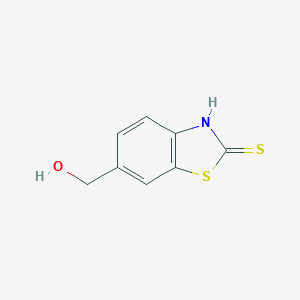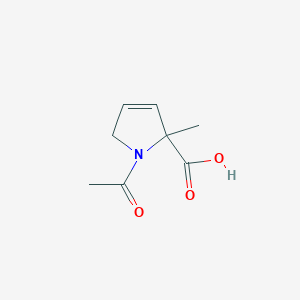
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-methyl-2H-pyrrole-5-carboxylic acid (AMPC) is an organic compound that belongs to the pyrrole family. It is a yellowish-brown powder that is soluble in water and ethanol. AMPC has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of nucleic acids in bacterial and fungal cells. 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been shown to inhibit the activity of DNA polymerase and RNA polymerase, which are essential enzymes for nucleic acid synthesis.
Effets Biochimiques Et Physiologiques
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues. 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has also been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been shown to be effective against a wide range of bacterial and fungal strains. However, there are also some limitations associated with the use of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid. It has low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid, which could lead to the development of new antibiotics and antifungal agents. Additionally, further studies are needed to determine the safety and efficacy of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid in humans.
Méthodes De Synthèse
The synthesis of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid can be achieved through several methods. The most common method involves the reaction of 2-acetyl-1-methylpyrrole with ethyl oxalyl chloride in the presence of a base, followed by hydrolysis of the resulting ester. Another method involves the reaction of 2-acetyl-1-methylpyrrole with malonic acid in the presence of a base, followed by decarboxylation of the resulting product.
Applications De Recherche Scientifique
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been widely studied for its potential applications in medicine. It has been shown to possess antibacterial, antifungal, and antitumor properties. 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been found to be effective against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of fungi, such as Candida albicans.
Propriétés
Numéro CAS |
183998-33-6 |
|---|---|
Nom du produit |
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid |
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-4H,5H2,1-2H3,(H,11,12) |
Clé InChI |
WMDNURRZHPPDSK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CC1(C)C(=O)O |
SMILES canonique |
CC(=O)N1CC=CC1(C)C(=O)O |
Synonymes |
1H-Pyrrole-2-carboxylic acid, 1-acetyl-2,5-dihydro-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)
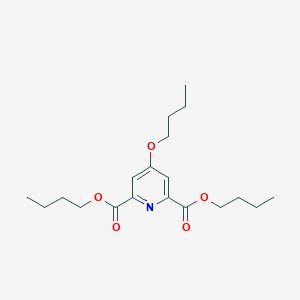
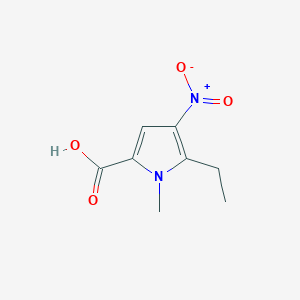
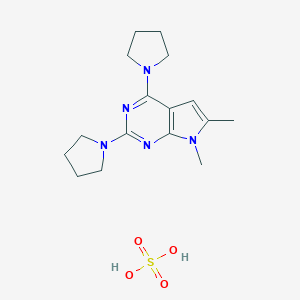
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
